Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate
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Overview
Description
Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a fluorinated organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of both difluoro and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of ethyl 2,2-difluoroacetate with 5-(trifluoromethyl)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group, in particular, is known to increase the compound’s binding affinity to its target molecules, leading to enhanced biological activity .
Comparison with Similar Compounds
Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate: Similar in structure but with a phenyl group instead of a thiazole ring.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group instead of a trifluoromethyl group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar to the trimethylsilyl derivative but with a methyl ester group.
The uniqueness of this compound lies in its combination of difluoro and trifluoromethyl groups attached to a thiazole ring, which imparts distinct chemical and physical properties that are not observed in the other similar compounds .
Properties
Molecular Formula |
C8H6F5NO2S |
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Molecular Weight |
275.20 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate |
InChI |
InChI=1S/C8H6F5NO2S/c1-2-16-6(15)7(9,10)5-14-3-4(17-5)8(11,12)13/h3H,2H2,1H3 |
InChI Key |
FWTNHFILRGGPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(S1)C(F)(F)F)(F)F |
Origin of Product |
United States |
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